molecular formula C12H9BrO2S B1268729 4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde CAS No. 597545-05-6

4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde

Cat. No.: B1268729
CAS No.: 597545-05-6
M. Wt: 297.17 g/mol
InChI Key: DISPPBMPQGHDDM-UHFFFAOYSA-N
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Description

4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde is an organic compound with the molecular formula C12H9BrO2S It is a furan derivative, characterized by the presence of a bromine atom, a thioether group attached to a methylphenyl ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde typically involves the following steps:

    Thioether Formation: The thioether linkage is formed by reacting the brominated furan with 4-methylthiophenol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Aldehyde Introduction: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 4-Bromo-5-[(4-methylphenyl)thio]-2-furancarboxylic acid.

    Reduction: 4-Bromo-5-[(4-methylphenyl)thio]-2-furanmethanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its functional groups.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde and thioether groups, forming covalent or non-covalent bonds. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-furaldehyde: Lacks the thioether and methylphenyl groups, making it less versatile in certain synthetic applications.

    5-[(4-Methylphenyl)thio]-2-furaldehyde: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    4-Bromo-5-phenyl-2-furaldehyde: Lacks the methyl group on the phenyl ring, which can affect its steric and electronic properties.

Uniqueness

4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

IUPAC Name

4-bromo-5-(4-methylphenyl)sulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c1-8-2-4-10(5-3-8)16-12-11(13)6-9(7-14)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISPPBMPQGHDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359258
Record name 4-Bromo-5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597545-05-6
Record name 4-Bromo-5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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